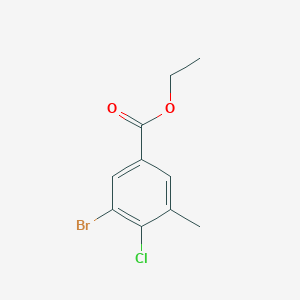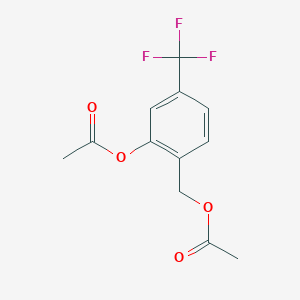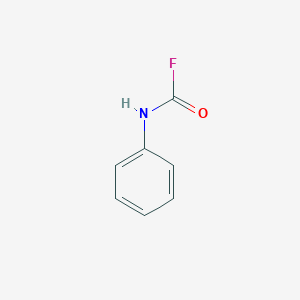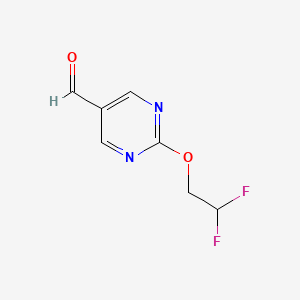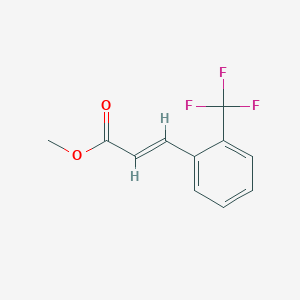
3-(3-Fluorophenyl)-2-hydroxypyridine, 95%
説明
3-(3-Fluorophenyl)-2-hydroxypyridine, commonly known as 3-FPH, is a synthetic compound that has been used in various scientific research applications. It is a fluorinated pyridine derivative that has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-FPH has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used to study the effects of various drugs on the central nervous system, as well as the effects of various drugs on the cardiovascular system. Additionally, 3-FPH has been used to study the effects of various drugs on the immune system.
作用機序
The mechanism of action of 3-FPH is not entirely understood, however, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of enzymes, blocking the activity of the enzyme and thus preventing the formation of certain products. Additionally, 3-FPH has been found to interact with certain proteins and receptors, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPH have been studied in several animal models. In mice, 3-FPH has been found to reduce levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, 3-FPH has been found to reduce levels of certain hormones, including cortisol and testosterone. Furthermore, 3-FPH has been found to reduce inflammation and to have anti-oxidant effects.
実験室実験の利点と制限
3-FPH has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and is available in high purity. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of various drugs on the body. However, 3-FPH has some limitations. It is not very soluble in water, making it difficult to use in certain experiments. Additionally, it is not very stable, so it must be used quickly and stored at low temperatures.
将来の方向性
The future directions for research on 3-FPH are numerous. Further research is needed to better understand the mechanism of action of 3-FPH and to identify new potential applications. Additionally, further research is needed to explore the potential therapeutic effects of 3-FPH, as well as the potential side effects. Additionally, further research is needed to explore the potential interactions of 3-FPH with other drugs and to identify new potential uses. Finally, further research is needed to identify new synthetic methods for producing 3-FPH in higher yields and with greater purity.
合成法
3-FPH is typically synthesized through a two-step process, beginning with the condensation of 3-fluorobenzaldehyde and 2-hydroxy-3-methoxypyridine. This reaction yields 3-(3-fluorophenyl)-2-hydroxy-3-methoxypyridine, which is then oxidized using a base such as sodium hydroxide to yield 3-(3-fluorophenyl)-2-hydroxypyridine. This synthesis method is simple and cost effective, making 3-FPH a popular choice for scientific research applications.
特性
IUPAC Name |
3-(3-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFKISKLUPGKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439565 | |
| Record name | 3-fluorophenylpyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-72-0 | |
| Record name | 3-(3-Fluorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluorophenylpyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




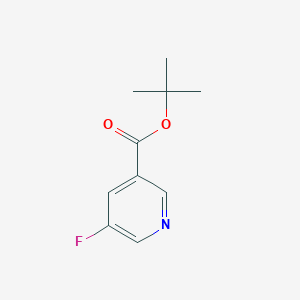

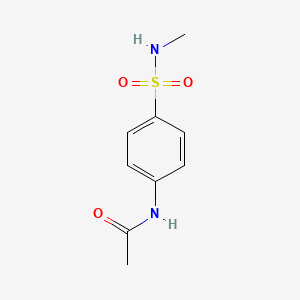
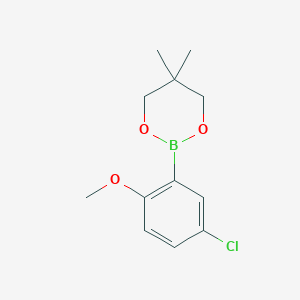
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6318471.png)
